![molecular formula C18H15NO3 B093419 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 15849-58-8](/img/structure/B93419.png)
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone is a complex organic compound that features an indole core, a methoxyphenyl group, and an oxirane ringThe indole nucleus is known for its presence in many bioactive molecules, contributing to the compound’s potential biological activities .
Preparation Methods
The synthesis of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxirane ring into diols.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, often using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .
Scientific Research Applications
Biological Activities
Therapeutic Potential
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Drug Development
- The unique structure of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone positions it as a candidate for drug development. Its ability to interact with biological targets makes it a potential lead compound for synthesizing new pharmaceuticals aimed at treating cancer and infectious diseases.
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Research Applications
- This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions due to its bioactive nature. Its role in various biochemical assays can provide insights into cellular processes and disease mechanisms.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of indole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that certain indole derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The presence of the oxirane ring in this compound suggests a potential mechanism involving disruption of bacterial cell membrane integrity.
Mechanism of Action
The mechanism of action of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone can be compared with other similar compounds, such as:
1H-indol-3-yl[3-(4-hydroxyphenyl)oxiran-2-yl]methanone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1H-indol-3-yl[3-(4-chlorophenyl)oxiran-2-yl]methanone: The presence of a chlorine atom can enhance the compound’s electrophilicity and alter its interaction with biological targets.
1H-indol-3-yl[3-(4-nitrophenyl)oxiran-2-yl]methanone: The nitro group can introduce additional reactivity, making the compound useful in specific synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone, also known by its CAS number 15849-58-8, is a complex organic compound characterized by an indole core, a methoxyphenyl group, and an oxirane ring. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is C18H15NO3, with a molar mass of 293.32 g/mol .
The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole nucleus is known for its ability to bind to receptors and enzymes, modulating their activity. The oxirane ring may undergo ring-opening reactions, leading to reactive intermediates that can interact with biological macromolecules, potentially resulting in inhibition of cell proliferation or induction of apoptosis .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related indole derivatives have shown potent inhibitory effects against various cancer cell lines, including those with the FLT3/ITD mutation . The mechanism often involves cell cycle arrest and apoptosis induction.
- Antibacterial Properties : Some analogs of indole compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for further exploration in antibiotic development .
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives, providing insights into their mechanisms and therapeutic potential:
- Anticancer Studies : A study on structurally similar compounds revealed that modifications at specific positions significantly enhanced their anticancer activity. For example, substituents that are electron-withdrawing at the 5-position improved the efficacy against cancer cells .
- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that certain indole derivatives bind effectively to target proteins involved in cancer progression. This binding often correlates with enhanced inhibitory activity against kinases such as FLT3 .
- In Vivo Studies : In vivo experiments involving xenograft models have demonstrated that some indole derivatives can inhibit tumor growth without significant toxicity, highlighting their potential as therapeutic agents .
Comparative Analysis
The biological activity of this compound can be compared with other indole derivatives to understand its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
1H-indol-3-yl[3-(4-hydroxyphenyl)oxiran-2-yl]methanone | Hydroxyl instead of methoxy | Enhanced reactivity; potential for increased bioactivity |
1H-indol-3-yl[3-(4-chlorophenyl)oxiran-2-yl]methanone | Chlorine substituent | Increased electrophilicity; altered interaction profile |
1H-indol-3-yl[3-(4-nitrophenyl)oxiran-2-yl]methanone | Nitro group present | Higher reactivity; useful in synthetic applications |
Properties
IUPAC Name |
1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVEPJDUNOSJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402916 |
Source
|
Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15849-58-8 |
Source
|
Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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